D-b-Imidazole lactic Acid Monohydrate

Alkaloid Synthesis Stereoselective Chiral Intermediate

D-β-Imidazolelactic Acid Monohydrate is the indispensable chiral starting material for the stereoselective synthesis of imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine. Its defined R-configuration and α-hydroxy acid moiety ensure stereochemical fidelity unattainable with achiral substitutes like imidazole propionic acid. Researchers also rely on its unique concentration-dependent biphasic redox modulation for dissecting oxidative stress pathways in CNS models. Procurement of this specific enantiomer and hydrate form is non-negotiable for experimental reproducibility and synthetic success.

Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
Cat. No. B13847439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-b-Imidazole lactic Acid Monohydrate
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)O.O
InChIInChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1
InChIKeyLJUYTQBGWOQLKC-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-β-Imidazolelactic Acid Monohydrate: Procurement and Baseline Characterization for Specialized Synthesis


D-β-Imidazolelactic acid monohydrate (CAS: 1246814-96-9) is an imidazole-containing α-hydroxy carboxylic acid derivative [1]. This chiral compound serves as a critical synthetic intermediate in the stereoselective construction of the imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine . Physicochemical characterization identifies it as an orange solid with a melting point of 200-202°C, soluble in water, and requiring storage at -20°C for stability [1].

Why Generic Imidazole Derivatives Cannot Substitute for D-β-Imidazolelactic Acid Monohydrate


Generic substitution among imidazole-containing metabolites or synthetic intermediates is precluded by compound-specific functionalization and stereochemistry. D-β-Imidazolelactic acid monohydrate possesses a defined chiral center (R-configuration) and an α-hydroxy acid moiety directly attached to the imidazole ring [1]. These structural features dictate its unique role as a precursor in stereoselective alkaloid synthesis and determine its distinct behavior in oxidative stress assays [2]. In contrast, related compounds like imidazole propionic acid lack the α-hydroxy group, while imidazoleacetic acid differs in carbon chain length and functionality, leading to divergent biological activities and synthetic utility [3]. Therefore, experimental reproducibility and synthetic success demand the use of the precisely specified enantiomer and hydrate form.

Quantitative Evidence Guide: Verifiable Differentiation of D-β-Imidazolelactic Acid Monohydrate


Stereochemical Purity Enables Enantioselective Alkaloid Synthesis

D-β-Imidazolelactic acid monohydrate, as the defined (R)-enantiomer, is a documented intermediate in the synthesis of the optically active imidazole alkaloids (+)-pilocarpine and (+)-isopilocarpine . The use of the correct enantiomer is mandatory for achieving the desired stereochemistry in the final product. Its specific rotation is an inherent property that distinguishes it from the L-enantiomer (CAS 14403-45-3), which would lead to the synthesis of the opposite enantiomer of the target alkaloid [1].

Alkaloid Synthesis Stereoselective Chiral Intermediate

Concentration-Dependent Biphasic Modulation of Oxidative Stress

In an ex vivo model using cerebral cortex homogenates from 30-day-old Wistar rats, L-β-imidazolelactic acid (the enantiomer for which biological data is most robust) exhibited a distinct biphasic effect on chemiluminescence, a measure of oxidative stress [1]. At low concentrations (0.5–1 mM), it enhanced chemiluminescence, indicating a pro-oxidant activity. In contrast, at higher concentrations (5–10 mM), it significantly reduced chemiluminescence, demonstrating an antioxidant effect [1]. This biphasic behavior is in direct contrast to L-histidine, which only exhibited a pro-oxidant effect by increasing chemiluminescence and reducing total radical-trapping antioxidant potential (TRAP) at concentrations of 2.5 mM and higher, without showing an antioxidant phase [1].

Oxidative Stress Neuroscience Metabolic Disorder

Specificity in Metabolic Profiling Panels

Imidazole lactate (the conjugate base of D-β-Imidazolelactic acid) is explicitly included as a distinct analyte in a patented mass spectrometry assay method for the detection and quantitation of microbiota-related metabolites [1]. This panel differentiates between structurally similar metabolites, listing imidazole lactate separately from imidazole propionate, 3-indolelactic acid, and other related compounds [1]. The method's ability to individually quantify these analytes underscores that they are not functionally interchangeable and have distinct roles in host-microbiome interactions.

Metabolomics Microbiota Mass Spectrometry

Physicochemical Properties Defined for Optimal Storage and Handling

As a monohydrate, the compound has a defined melting point of 200-202°C, a molecular weight of 174.15 g/mol, and requires storage at -20°C [1]. While this is typical for many fine chemicals, the specific requirement for -20°C storage is a critical parameter for maintaining long-term stability and is often a specification on vendor certificates of analysis (CoA) [1]. This contrasts with some other imidazole derivatives which may be stable at room temperature .

Chemical Handling Stability Procurement

Optimal Application Scenarios for D-β-Imidazolelactic Acid Monohydrate


Stereoselective Synthesis of Imidazole Alkaloids

This compound is the chiral starting material of choice for the laboratory-scale synthesis of (+)-pilocarpine and (+)-isopilocarpine . Its procurement is essential for research groups developing novel synthetic routes to these or other chiral imidazole alkaloids, where stereochemical fidelity is non-negotiable for achieving bioactive molecules [1].

Investigating Redox Biology and Neurological Disorders

Due to its unique, concentration-dependent biphasic modulation of oxidative stress—pro-oxidant at low micromolar concentrations and antioxidant at higher millimolar concentrations—this compound serves as a specialized tool for dissecting redox signaling pathways in ex vivo brain tissue models . It is particularly relevant for research into metabolic disorders like histidinemia and other conditions associated with oxidative damage in the central nervous system .

Microbiome and Host-Metabolism Biomarker Studies

As a distinct analyte in advanced mass spectrometry-based assays, D-β-Imidazolelactic acid monohydrate (or its corresponding acid) can be used as a reference standard for the accurate quantitation of imidazole lactate in biological matrices . This application is critical for studies exploring the role of microbial histidine metabolism in human health and disease, ensuring precise measurement of this specific metabolite over closely related compounds like imidazole propionate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-b-Imidazole lactic Acid Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.